(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine (5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 900291-38-5
VCID: VC6869580
InChI: InChI=1S/C22H23N5/c1-15(2)19-13-20(24-14-18-11-7-8-12-23-18)27-22(25-19)21(16(3)26-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3
SMILES: CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=N4
Molecular Formula: C22H23N5
Molecular Weight: 357.461

(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine

CAS No.: 900291-38-5

Cat. No.: VC6869580

Molecular Formula: C22H23N5

Molecular Weight: 357.461

* For research use only. Not for human or veterinary use.

(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine - 900291-38-5

Specification

CAS No. 900291-38-5
Molecular Formula C22H23N5
Molecular Weight 357.461
IUPAC Name 2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C22H23N5/c1-15(2)19-13-20(24-14-18-11-7-8-12-23-18)27-22(25-19)21(16(3)26-27)17-9-5-4-6-10-17/h4-13,15,24H,14H2,1-3H3
Standard InChI Key RMGILKZSADYARH-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Characteristics

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Substitutions at key positions include:

  • 5-Isopropyl group: Introduces steric bulk and lipophilicity.

  • 2-Methyl group: Enhances metabolic stability.

  • 3-Phenyl ring: Contributes to π-π stacking interactions.

  • 7-Pyridin-2-ylmethylamine: Provides hydrogen-bonding capabilities and modulates solubility .

Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>5</sub>
Molecular Weight357.461 g/mol
IUPAC Name2-methyl-3-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCC4=CC=CC=N4
InChI KeyRMGILKZSADYARH-UHFFFAOYSA-N

Solubility data remain unreported, though the pyridine moiety suggests moderate polar solubility.

Synthetic Methodologies

Core Scaffold Construction

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between NH-3-aminopyrazoles and 1,3-biselectrophilic reagents. For this compound:

  • Precursor Assembly: 3-Aminopyrazole derivatives react with β-enaminones or ynones under acidic conditions, forming the pyrimidine ring through nucleophilic attack and dehydration .

  • Side-Chain Functionalization: The pyridin-2-ylmethylamine group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination at position 7 of the pyrazolo[1,5-a]pyrimidine core .

Optimization Strategies

  • Catalytic Systems: Copper(I) chloride facilitates triazole intermediates in click chemistry approaches, enabling regioselective macrocyclization .

  • Solvent Effects: Methanol and DMF are preferred for their ability to dissolve intermediates while suppressing side reactions .

Biological Activities and Mechanistic Insights

Enzymatic Inhibition

The pyridine moiety enhances binding to enzymatic active sites:

  • Dihydrofolate Reductase (DHFR): Competitive inhibition with K<sub>i</sub> = 8.2 μM reported for related compounds .

  • Phosphodiesterase 4 (PDE4): Allosteric modulation reduces cAMP degradation, suggesting anti-inflammatory applications .

Research Applications and Future Directions

Drug Discovery

  • Lead Optimization: Structural modifications at positions 2 (methyl) and 5 (isopropyl) could improve pharmacokinetic profiles.

  • Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation .

Analytical Challenges

  • Solubility Enhancement: Prodrug strategies or salt formation may address limited aqueous solubility.

  • Metabolic Stability: In vitro hepatic microsome assays are needed to assess CYP450-mediated oxidation .

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